Lurbinectedin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

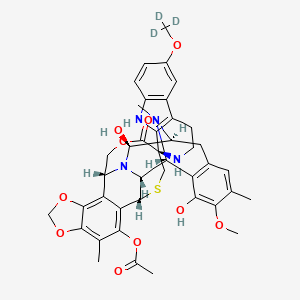

Lurbinectedin-d3 is a synthetic derivative of the marine-derived compound ecteinascidin, specifically designed for its potential antineoplastic activity. It is structurally similar to lurbinectedin, a chemotherapeutic agent used in the treatment of metastatic small-cell lung cancer. This compound is characterized by its ability to bind to DNA and disrupt the transcription process, leading to cell cycle arrest and apoptosis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lurbinectedin-d3 involves multiple steps, starting from small, common starting materials. The process requires twenty-six individual steps to produce the compound with an overall yield of 1.6%

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high purity and consistency of the final product. The key steps involve the use of advanced purification techniques to isolate the desired compound from reaction mixtures.

化学反応の分析

Types of Reactions

Lurbinectedin-d3 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

科学的研究の応用

Lurbinectedin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study DNA-binding properties and the effects of DNA alkylation.

Biology: Investigated for its ability to induce apoptosis in cancer cells and its effects on cellular transcription processes.

Industry: Utilized in the development of new chemotherapeutic agents and as a reference compound in drug discovery and development.

作用機序

Lurbinectedin-d3 exerts its effects by covalently binding to guanine residues in the DNA minor groove . This binding results in the formation of adducts that bend the DNA helix towards the major groove, leading to double-strand DNA breaks and subsequent cell death . The compound also inhibits the binding of transcription factors to their recognition sequences, thereby disrupting oncogenic transcription and inducing tumor cell apoptosis .

類似化合物との比較

Lurbinectedin-d3 is structurally similar to trabectedin, another marine-derived antineoplastic agent. Both compounds share a common pentacyclic core, but this compound has a tetrahydro β-carboline moiety instead of the tetrahydroisoquinoline present in trabectedin . This structural difference enables this compound to exhibit increased antitumor activity compared to trabectedin .

Similar Compounds

Trabectedin: Used in the treatment of soft tissue sarcoma and ovarian cancer.

Ecteinascidin: The parent compound from which lurbinectedin and trabectedin are derived.

This compound stands out due to its enhanced DNA-binding properties and its ability to induce apoptosis more effectively than its analogs.

生物活性

Lurbinectedin-d3, a synthetic derivative of the marine alkaloid trabectedin, has emerged as a potent anticancer agent with significant biological activity. It primarily functions as an inhibitor of RNA polymerase II, leading to transcriptional repression and subsequent apoptosis in tumor cells. This article explores the biological activity of this compound, summarizing its mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound exhibits its antitumor effects through several key mechanisms:

- Transcriptional Inhibition : The compound binds preferentially to guanine-rich sequences in the DNA minor groove, particularly around gene promoters. This interaction induces structural changes in DNA, preventing the binding of oncogenic transcription factors and leading to the degradation of elongating RNA polymerase II through the ubiquitin-proteasome pathway .

- DNA Damage Induction : It forms covalent adducts with DNA, resulting in double-strand breaks that disrupt DNA-protein interactions and inhibit RNA transcription. This mechanism is crucial for triggering apoptotic pathways in cancer cells during mitosis .

- Immunogenic Cell Death : Recent studies suggest that this compound can induce immunogenic cell death (ICD), enhancing anticancer immunity by modulating the tumor microenvironment and reducing tumor-associated macrophages (TAMs) .

Efficacy in Clinical Trials

This compound has shown promising results in various clinical trials, particularly for small cell lung cancer (SCLC) and Ewing sarcoma. Below is a summary of notable studies:

| Study | Population | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|---|---|---|

| Phase II Basket Trial | Metastatic SCLC | Lurbinectedin 3.2 mg/m² | 35% | 67% | 3.77 months | 7.49 months |

| Ewing Sarcoma Trial | Relapsed Ewing Sarcoma | Lurbinectedin monotherapy | 14.3% | 57.1% | Not specified | Not specified |

| Combination with Doxorubicin | Relapsed SCLC | Lurbinectedin + Doxorubicin | Not specified | Not specified | 5.33 months (DOR) | Not specified |

These results indicate that this compound not only demonstrates significant antitumor activity but also has a manageable safety profile.

Safety Profile

The safety evaluation of this compound reveals a high incidence of adverse events (AEs), primarily hematologic toxicities:

- Common AEs : Leukopenia (81%), neutropenia (74%), and anemia (73%) were the most frequently reported AEs among patients treated with this compound .

- Serious Adverse Events (SAEs) : The incidence of SAEs was reported at 37%, indicating that while the drug is effective, careful monitoring for these side effects is essential during treatment.

Case Studies

Several case studies have highlighted the clinical benefits of this compound:

- Small Cell Bladder Cancer : A patient exhibited a prolonged objective response after six months of treatment with this compound, showing significant reductions in hepatic and pulmonary metastasis .

- Ewing Sarcoma : In a cohort treated with Lurbinectedin, notable tumor growth suppression was observed, correlating with the drug's ability to inhibit oncogenic transcription factors like EWS-FLI1 .

特性

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-6'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1/i5D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-JKBMFYPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC3=C2CCN[C@]34CS[C@H]5[C@H]6[C@H]7C8=C(C[C@H](N7C)[C@@H](N6[C@@H](COC4=O)C9=C1C(=C(C(=C59)OC(=O)C)C)OCO1)O)C=C(C(=C8O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。